molecular formula C9H15N3O B1465684 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol CAS No. 1248658-41-4

3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol

Cat. No.: B1465684
CAS No.: 1248658-41-4
M. Wt: 181.23 g/mol
InChI Key: BMVLIABWFPLNAZ-UHFFFAOYSA-N
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Description

3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position and an amino group at the 4-position, which is further connected to a propanol chain. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as agriculture, medicine, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol typically involves the reaction of 4,5-dichloro-6-ethylpyrimidine with 3-aminopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific target enzymes and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
  • 3-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol
  • 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol

Uniqueness

3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a propanol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(6-ethylpyrimidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-6-9(12-7-11-8)10-4-3-5-13/h6-7,13H,2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVLIABWFPLNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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